Product packaging for Fenson(Cat. No.:CAS No. 80-38-6)

Fenson

Cat. No.: B166868
CAS No.: 80-38-6
M. Wt: 268.72 g/mol
InChI Key: SPJOZZSIXXJYBT-UHFFFAOYSA-N
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Description

Fenson, with the CAS Registry Number 80-38-6 and the IUPAC name 4-chlorophenyl benzenesulfonate, is an organochlorine compound with the molecular formula C₁₂H₉ClO₃S and a molecular weight of 268.72 g/mol . It was historically used as an acaricide and insecticide with ovicidal properties, specifically targeting mites on orchard crops, glasshouse plants, and cotton . Its mode of action is characterized as a central nervous system stimulant, and it is a suspected GABA-gated chloride channel antagonist, classified in the Insecticide Resistance Action Committee (IRAC) Group 2A . Although now obsolete for agricultural use and not an approved pesticide in the EU, this compound remains a valuable compound in scientific research . It is primarily used as an analytical standard in High-Performance Liquid Chromatography (HPLC) methods for drug research and development . Researchers also utilize it in fundamental studies, including pharmaceutical research for the identification and quantification of chemical substances and in diagnostics research for developing new assays . From a physico-chemical perspective, this compound is a clear crystalline solid with moderate water solubility (16.6 mg/L at 20°C) and a high log P (octanol-water partition coefficient) of 3.57, indicating significant lipophilicity . Its key identifiers include the Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl and the InChIKey SPJOZZSIXXJYBT-UHFFFAOYSA-N . This product is labeled "For Research Use Only" (RUO) . RUO products are specialized reagents exclusively tailored for laboratory research and are not intended for use in diagnostic, therapeutic, or any other clinical procedures involving humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO3S B166868 Fenson CAS No. 80-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl) benzenesulfonate
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InChI

InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SPJOZZSIXXJYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
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DSSTOX Substance ID

DTXSID6041973
Record name Fenson
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Molecular Weight

268.72 g/mol
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Physical Description

Colorless solid; Commercial product is off-white or pinkish; [HSDB]
Record name Fenson
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Solubility

SPARINGLY SOLUBLE IN WATER ... /&/ ORGANIC POLAR AND AROMATIC SOLVENTS
Record name 4-CHLOROPHENYL BENZENESULFONATE
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Density

1.33
Record name 4-CHLOROPHENYL BENZENESULFONATE
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Vapor Pressure

0.00000152 [mmHg]
Record name Fenson
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Color/Form

COLORLESS CRYSTALS

CAS No.

80-38-6
Record name 4-Chlorophenyl benzenesulfonate
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Record name Fenson [BSI:ISO]
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Record name Fenson
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Record name FENSON
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Melting Point

62 °C
Record name 4-CHLOROPHENYL BENZENESULFONATE
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Biological Activities and Mechanistic Investigations of Fenson

Biochemical Mechanisms of Action Research

Investigations into the biochemical mechanisms of Fenson aim to understand how it exerts its effects on target organisms, primarily mites. Research has explored potential interactions with key cellular processes.

Elucidation of Oxidative Phosphorylation Inhibition by this compound

While some sources suggest this compound acts as a central nervous system stimulant, possibly through antagonism of GABA-gated chloride channels, the mode of action for this compound and related acaricides has also been linked to cellular respiration. herts.ac.ukherts.ac.uk Specifically, a closely related compound, Chlorthis compound (B1668721), is known to inhibit oxidative phosphorylation. herts.ac.uklilab-ecust.cn This mechanism involves interfering with the process by which cells generate ATP, the primary energy currency, through the electron transport chain in mitochondria. herts.ac.uklilab-ecust.cn Although the direct and detailed evidence for this compound's inhibition of oxidative phosphorylation is less explicitly documented in the provided information compared to Chlorthis compound, the structural similarity and shared acaricidal activity suggest a potential for similar biochemical targets or pathways. One source indicates this compound inhibits cellular respiration, though the precise molecular targets are still under investigation.

Comparative Mechanistic Studies with Related Acaricides

Resistance to acaricides in mites is often attributed to enhanced metabolic detoxification mediated by enzymes such as glutathione (B108866) S-transferases (GSTs), mixed-function oxidases (MFOs), and esterases. bioone.org These enzymes can metabolize and inactivate the acaricidal compounds, reducing their effectiveness. Studies on resistance mechanisms in mite species like Panonychus citri have highlighted the significant role of these detoxification pathways in overcoming the effects of various acaricides, including those structurally related to this compound. bioone.org

Comparative studies on acaricide susceptibility and detoxifying enzyme activities in resistant and susceptible strains of mites like Tetranychus urticae also contribute to understanding how different compounds are processed and counteracted by the target organisms. pesticideresistance.org

Investigations into Potential Antimicrobial Properties of this compound

The potential for this compound to possess antimicrobial properties has been considered, particularly within the broader context of sulfonates. Sulfonates, as a class of compounds, have been explored for potential antimicrobial activities. ontosight.ai However, direct and conclusive research specifically detailing this compound's efficacy as an antimicrobial agent against specific microorganisms is limited in the provided information. While Chlorthis compound has been investigated for antifungal applications, particularly in the treatment of onychomycosis, with a proposed mechanism involving the inhibition of fungal cell growth and potentially interference with cell wall synthesis, this activity is specifically attributed to Chlorthis compound. echemi.comdrugbank.com The extent to which this compound shares these antimicrobial or antifungal properties based on its structure requires further specific investigation.

Molecular and Cellular Interactions Underlying this compound's Biological Effects

The biological effects of this compound at the organismal level are a result of its interactions with molecules and processes within the cells of target organisms. Based on the proposed mechanisms of action, these interactions likely involve specific molecular targets.

If this compound acts as a central nervous system stimulant by antagonizing GABA-gated chloride channels, its molecular interaction would involve binding to these specific protein channels in neuronal cell membranes, thereby disrupting normal neurotransmission. herts.ac.ukherts.ac.uk

Alternatively, if this compound (or its active metabolite) inhibits oxidative phosphorylation, its cellular and molecular interactions would occur within the mitochondria, affecting the protein complexes involved in the electron transport chain and ATP synthesis. herts.ac.uklilab-ecust.cn

Studies involving the formation of inclusion complexes with cyclodextrins for acaricides including this compound, Chlorthis compound, and Genite highlight another aspect of molecular interaction, relevant to formulation and delivery, where the acaricide molecule is encapsulated within the cyclodextrin (B1172386) structure. researchgate.net

While comprehensive details on all molecular and cellular interactions of this compound are still areas of ongoing research, the available information suggests interactions with components of the nervous system, mitochondrial respiration, and cellular detoxification machinery as key aspects underlying its biological effects as an acaricide.

Environmental Dynamics and Ecological Impact Research of Fenson

Environmental Fate Studies: Degradation, Persistence, and Transformation Products

The environmental fate of a chemical compound describes its distribution, degradation, and transformation in the environment. This is influenced by various factors, including chemical properties and environmental conditions. renovablesverdes.com

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation, the breakdown of substances by microorganisms, is a significant process in the environmental fate of chemicals. frontiersin.org While specific detailed biodegradation pathways and kinetics for Fenson in various environmental compartments are not extensively detailed in the provided search results, research on other organochlorine pesticides like alachlor (B1666766) and fipronil (B1672679) highlights the importance of microbial activity in their degradation in soil and aquatic systems. frontiersin.orgnih.govmdpi.com For instance, studies on alachlor have identified bacterial strains capable of its degradation and proposed specific metabolic pathways involving dealkylation and conversion to various intermediates. mdpi.com Similarly, research on fipronil has explored bacterial strains effective in its biodegradation in soil, noting that inoculation with such strains can decrease the half-life of the compound. nih.gov The kinetics of biodegradation, including half-life (t₁/₂), are key parameters used to quantify the rate of degradation in environmental studies. nih.gov

Persistence in Soil and Aquatic Systems: Data Gaps and Research Needs

Persistence refers to the length of time a chemical remains in a particular environmental compartment before being degraded or transported elsewhere. battelle.orgnih.gov Chemicals that are persistent can accumulate in the environment, potentially leading to long-term exposure for organisms. renovablesverdes.com While this compound's water solubility at 20 °C is reported as 16.6 mg/l herts.ac.uk, information specifically detailing its persistence and degradation half-lives in soil and aquatic systems is limited in the provided results.

Research on the persistence of other substances in soil and aquatic systems indicates that laboratory studies, while providing consistency, may not always accurately reflect real-world degradation rates, which can be faster under field conditions due to factors like light-dark cycles and temperature variations. battelle.org There is a general need for more field studies to understand the persistence of chemicals in complex environmental settings. europa.eu Data gaps often exist regarding the long-term behavior of pesticides and their metabolites in various environmental matrices. peerj.com

Characterization of this compound Transformation Products and Metabolites

Transformation products (TPs), also referred to as metabolites when formed by biological processes, are molecules that result from the breakdown of a parent compound through chemical reactions, metabolism, or environmental processes. europa.eudata.govnih.gov Identifying and characterizing these transformation products is crucial because they can sometimes be more persistent or toxic than the original compound. oaepublish.commdpi.com

Research on other pesticides has shown that transformation products can be formed through various abiotic and biotic processes, including photolysis, hydrolysis, and microbial metabolism. nih.gov For example, fipronil can undergo oxidation, reduction, hydrolysis, or photolysis to form various metabolites, some of which are more toxic and persistent than the parent compound. nih.gov Studies on the transformation products of antibiotics also highlight that these products can exhibit antibiotic-like effects and contribute to the spread of antibiotic resistance. oaepublish.com While the provided information does not detail specific transformation products for this compound, the general understanding of environmental chemistry suggests that this compound is likely to undergo transformation in the environment, forming metabolites or degradation products. Further research would be needed to characterize these specific this compound transformation products and assess their environmental behavior and toxicity.

Here is a table summarizing some general concepts related to environmental fate studies:

ProcessDescriptionRelevance to this compound
DegradationBreakdown of a compound into simpler substances.Occurs through various pathways (biodegradation, abiotic processes).
PersistenceTime a compound remains in an environment before degradation or transport.Can lead to accumulation and prolonged exposure. Data gaps may exist for this compound.
Transformation ProductsMolecules formed from the parent compound through environmental processes.Can have different properties and toxicity compared to the parent compound.

Ecotoxicological Assessments on Non-Human Organisms and Ecosystems

Ecotoxicology assesses the effects of toxic substances on biological organisms and ecosystems. setac.orgphytosafe.com This involves evaluating the toxicity of a compound to various non-human species across different trophic levels. europa.eu

Aquatic Ecotoxicology: Effects on Fish and Invertebrate Species

Aquatic ecotoxicology focuses on the impact of chemicals on organisms living in water, including fish and invertebrates. setac.orgphytosafe.com Standard toxicity tests often involve exposing aquatic organisms like fish, invertebrates (such as Daphnia spp.), and algae to different concentrations of a chemical to determine lethal concentrations (LC50) or concentrations causing observed effects (NOEC, LOEC, ECx). europa.euusgs.gov

While specific ecotoxicological data for this compound on aquatic species is not detailed in the provided search results, research on other pesticides demonstrates the potential for adverse effects on aquatic life. For instance, chloroxylenol is reported to be highly toxic to freshwater fish and moderately toxic to aquatic invertebrates on an acute basis. epa.gov Studies on the transformation products of tiafenacil (B1428544) have shown toxicity to fish and daphnia, with some transformation products exhibiting higher toxicity than the parent compound. mdpi.com The assessment of aquatic toxicity is a crucial component of environmental hazard and risk assessment for chemicals. europa.eu

Terrestrial Ecotoxicology: Impact on Avian Species and Soil Biota

Terrestrial ecotoxicology examines the effects of chemicals on organisms living on land, including birds and soil biota. ctgb.nl Terrestrial wildlife can be exposed to contaminants through various pathways, including ingestion of contaminated food, water, or soil. ornl.gov

For avian species, toxicity assessments often involve evaluating acute oral toxicity and dietary toxicity. epa.gov While specific data for this compound's impact on avian species is not available in the provided results, general principles of ecotoxicology consider the potential for pesticides to affect bird populations. europa.eu

Soil biota, including microorganisms and invertebrates, play vital roles in ecosystem processes like nutrient cycling and decomposition. frontiersin.org Pesticides can impact the abundance, structure, and diversity of soil organisms. ctgb.nlfrontiersin.org Research on the impact of other substances on soil biota, such as the effects of bird droppings on soil nematode communities, highlights the sensitivity of these organisms to environmental changes. frontiersin.org Assessing the risk to soil organisms typically involves a tiered approach, starting with laboratory data on toxicity and exposure. ctgb.nl

Here is a table outlining the general areas of ecotoxicological assessment:

Ecotoxicology TypeOrganisms AssessedKey Endpoints
AquaticFish, Invertebrates, Algae, PlantsAcute toxicity (LC50), Chronic toxicity (NOEC)
TerrestrialBirds, Mammals, Soil Biota, PlantsAcute toxicity, Dietary toxicity, Effects on populations and communities

Behavioral Ecotoxicology: Sublethal Effects and Ecological Consequences

Behavioral ecotoxicology examines how exposure to chemicals, even at levels not immediately lethal, can alter the behavior of organisms and the subsequent ecological consequences uantwerpen.betaylorandfrancis.com. While general principles of behavioral ecotoxicology involve assessing changes in behavior and extrapolating their impact on populations and ecosystems, specific detailed research findings on the behavioral ecotoxicology of this compound were not prominently found in the search results. Studies in this area often involve standardized tests to evaluate toxicity on survival and reproduction, and behavioral changes can be sensitive indicators of sublethal effects taylorandfrancis.com. However, extrapolating behavioral responses from laboratory settings to field conditions can be challenging avocadosource.com.

Population and Community-Level Ecotoxicological Modeling of this compound Effects

Application of Omics Technologies in this compound Ecotoxicology

Omics technologies, such as transcriptomics, proteomics, and metabolomics, are increasingly applied in ecotoxicology to understand the molecular responses of organisms to chemical exposure mdpi.combohrium.com. These technologies can provide insights into the biological pathways affected by a substance, even at low concentrations. Transcriptomics, for instance, can reveal changes in gene expression, while metabolomics can identify alterations in metabolic profiles mdpi.combohrium.comserummetabolome.caebi.ac.uk. While omics approaches are valuable tools for elucidating mechanisms of toxicity and identifying biomarkers of exposure, specific studies detailing the application of omics technologies in the ecotoxicological assessment of this compound were not found in the search results.

Research on Resistance Development to this compound and Related Acaricides

The development of resistance in pest populations is a significant challenge in the use of acaricides like this compound fao.org. Mites, with their short life cycles and high reproductive rates, have a notable tendency to develop resistance to acaricides wur.nlscialert.net.

Documented Cases of this compound Resistance in Pest Populations

Resistance to this compound has been documented in certain pest populations. The European red mite (Panonychus ulmi), for instance, has been reported to develop resistance to this compound herts.ac.ukbioone.orgpesticideresistance.org. Early observations in fruit growing indicated that populations of fruit tree red spider resistant to chlorobenside or (chloro)-fenson could be controlled with tetradifon (B1682753) wur.nl.

Here is a summary of documented this compound resistance cases found:

SpeciesCommon NameHostLocation/ContextSource
Panonychus ulmiEuropean red miteFruit treesVarious herts.ac.ukbioone.orgpesticideresistance.org

Molecular Genetics and Evolution of Acaricide Resistance Mechanisms

Acaricide resistance can arise through genetic changes in pest populations frontiersin.orgscielo.br. These changes can lead to modifications in the target site of the acaricide, increased metabolism or sequestration of the chemical, or reduced penetration into the organism frontiersin.orgscielo.br. Metabolic resistance often involves enzyme families such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases, which can detoxify or sequester acaricides mdpi.comfrontiersin.orgscielo.br. Target site resistance occurs when mutations in the gene encoding the target molecule reduce the acaricide's binding affinity or efficacy frontiersin.orgscielo.br. The evolution of resistance is driven by the selective pressure exerted by repeated acaricide applications fao.orgup.ac.za. Studies on other acaricides in species like Rhipicephalus microplus and Tetranychus urticae have identified specific gene mutations and enzyme activities associated with resistance mdpi.combohrium.comfrontiersin.orgup.ac.za.

Cross-Resistance Patterns with Other Chemical Classes

Cross-resistance occurs when a pest population resistant to one acaricide also exhibits resistance to other acaricides, often those with a similar mode of action scialert.netfrontiersin.org. However, cross-resistance patterns are not always straightforward and can vary depending on the resistance mechanism involved wur.nl. In the case of this compound, early research indicated that a strain of Tetranychus urticae resistant to tetradifon was not resistant to this compound and chlorthis compound (B1668721) wur.nl. Conversely, populations of Metatetranychus ulmi resistant to chlorobenside or (chloro)-fenson were observed to be susceptible to tetradifon wur.nl. This suggests that, unlike some other groups of pesticides, cross-resistance does not necessarily occur between all ovolarvicides, implying different modes of action within this group wur.nl. Understanding cross-resistance patterns is crucial for designing effective resistance management strategies, such as rotating acaricides with different modes of action scialert.netchemicalbook.com.

Research on Strategies for Resistance Management and Surveillance

Research into strategies for managing and monitoring resistance to chemical compounds like this compound, an acaricide, is crucial for maintaining their effectiveness and minimizing ecological impact. This compound, also known as 4-chlorophenyl benzenesulfonate, is a synthetic organic pesticide classified as an organochloride acaricide and insecticide, historically used for pest control. herts.ac.uk Its mode of action is described as a central nervous system stimulant, potentially acting as a GABA-gated chloride channel antagonist. herts.ac.uk

The development of resistance in pest populations is a significant challenge in the use of pesticides, including acaricides. Resistance occurs when a pest population develops a reduced sensitivity to a pesticide, leading to decreased effectiveness or control failure at previously effective application rates. ucanr.edunih.gov This phenomenon is an inevitable consequence of the selective pressure exerted by repeated pesticide applications, favoring the survival and proliferation of resistant individuals. cicr.org.in

Surveillance plays a vital role in resistance management by monitoring changes in pest population sensitivity to pesticides. Resistance monitoring helps track the frequency of resistant individuals in field populations and evaluate the effectiveness of implemented resistance management strategies. cicr.org.in Detection methods often involve bioassays to determine the relative efficacy of insecticides against a given pest population. cicr.org.in Early detection of resistance allows for timely adjustments in control strategies, preventing widespread control failures and minimizing unnecessary pesticide applications that could further impact the environment. cicr.org.in

Historically, this compound was used in the mid-20th century, and like many organochlorine pesticides introduced during that era, resistance problems began to emerge, sometimes relatively quickly after introduction. cabidigitallibrary.org Panonychus ulmi is listed as an example of a species where recorded resistance to this compound has occurred. herts.ac.uk The development of resistance in target mite populations like Panonychus ulmi necessitates the implementation of resistance management strategies to preserve the utility of available control options.

Advanced Analytical Methodologies for Fenson Characterization

Chromatographic Separation Techniques for Fenson and its Metabolites

Chromatography plays a crucial role in separating this compound from complex matrices and its potential metabolites before detection.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for the analysis of pesticides, including this compound. GC is suitable for volatile and semi-volatile, heat-stable compounds, while LC is effective for non-volatile compounds. uoguelph.ca this compound has been analyzed using both GC and LC methods. restek.comfda.gov For GC analysis, this compound has a reported retention time of around 7.03 minutes under specific Fast GC-MS/MS conditions. thermofisher.com Another study using GC-MS/MS reported a retention time of 4.1 minutes for this compound. mdpi.com In LC-MS/MS analysis, this compound has been reported with a retention time of 12.60 minutes. eurl-pesticides.eu

Hyphenated techniques, which combine chromatographic separation with spectroscopic detection, offer enhanced resolution and identification capabilities. GC coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are powerful tools for this compound analysis. uoguelph.ca Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) has been shown to effectively separate this compound from complex matrix interferences in samples like spinach extract, improving both analyte detection and quantitation. chromatographyonline.com

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Spectroscopic Techniques in this compound Analysis

Spectroscopic techniques are essential for the detection and identification of this compound based on its interaction with electromagnetic radiation.

Mass Spectrometry (MS) is a primary technique for the qualitative and quantitative analysis of this compound. It provides information about the mass-to-charge ratio of the compound and its fragments, allowing for its identification and quantification. GC-MS and LC-MS, particularly tandem mass spectrometry (MS/MS), are commonly used for pesticide residue analysis, including this compound. mdpi.comdoi.org In GC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions are used for this compound, such as 267.98 > 77.00 and 267.98 > 141.00. thermofisher.com Another GC-MS/MS method lists transitions including 141 > 77, 268 > 141, and 268 > 77. mdpi.com For LC-MS/MS, selected transitions and collision energies are used for this compound, such as 141.0 > 77.0 [-10.0V] and 268.0 > 141.0 [-10.0V]. eurl-pesticides.eu High-resolution mass spectrometry (HRMS) can also be used for untargeted profiling and identification of compounds like this compound. nih.gov

TechniqueModeRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)Collision Energy (V)Source
GC-MS/MSMRM7.03267.9877.00, 141.00Not specified thermofisher.com
GC-MS/MSMRM4.1141778 mdpi.com
GC-MS/MSMRM4.1775114 mdpi.com
GC-MS/MSMRM2782403080 mdpi.com
GC-MS/MSMRM14177877 mdpi.com
LC-MS/MS12.60141.077.0-10.0 eurl-pesticides.eu
LC-MS/MS12.60268.0141.0-10.0 eurl-pesticides.eu
LC-MS/MSMRM12.852141.0077.00Not specified doi.org
LC-MS/MSMRM12.852267.90141.00Not specified doi.org
LC-MS/MSMRM12.852267.9077.00Not specified doi.org

While mass spectrometry is widely used, other spectrometric methods like UV-Vis and IR can also provide complementary information for the characterization of this compound. FTIR spectroscopy and H NMR and C NMR are listed as spectroscopic parameters for this compound, indicating their potential use in its analysis and structural elucidation. pharmaffiliates.com

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Electrochemical and Other Instrumental Analytical Approaches for this compound

Electrochemical methods can be used for the detection and quantification of certain compounds. While the search results did not provide specific details on the direct electrochemical analysis of this compound itself, electrochemical detection is a recognized analytical approach. radiological-analysis.com Research on the electrochemical analysis of other pesticides like fenuron (B33495) and fenthion (B1672539) using modified electrodes suggests the potential for developing similar methods for this compound. researchgate.netmdpi.com Other instrumental analytical approaches may include techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis, although this would be less relevant for the direct analysis of the this compound molecule itself unless analyzing for elemental composition after decomposition or sample preparation. fda.gov

Development and Validation of High-Purity this compound Reference Materials

The development and validation of high-purity reference materials are critical steps in ensuring the accuracy and reliability of analytical methods used for the characterization and quantification of chemical compounds like this compound. Reference materials serve as benchmarks against which analytical measurements are compared, enabling the validation of methods for purposes such as purity testing, impurity profiling, and quantitative analysis europa.euspectroscopyonline.comiaea.org. For a compound like this compound, which has been used as an acaricide and insecticide herts.ac.uk, the availability of well-characterized, high-purity reference standards is essential for developing and validating analytical procedures for residue analysis and quality control researchgate.netscispace.comhpst.czswisslabs.euhpst.czlgcstandards.com.

The process typically involves the synthesis or procurement of this compound, followed by rigorous purification steps to achieve a high degree of chemical purity. Common purification techniques might include recrystallization, chromatography (such as column chromatography or preparative HPLC), or distillation, depending on the nature and levels of impurities present.

Following purification, the potential high-purity this compound material undergoes extensive characterization using a suite of advanced analytical techniques to confirm its identity and assess its purity. These techniques commonly include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors (e.g., UV-Vis, Diode Array Detection (DAD), Flame Ionization Detection (FID), Electron Capture Detection (ECD)), are fundamental for separating this compound from impurities and quantifying the relative amounts swisslabs.euhpst.cz.

Mass Spectrometry (MS): Coupled with chromatography (GC-MS, LC-MS/MS), MS provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its identity and helping to identify and characterize impurities researchgate.netresearchgate.net.

Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure of this compound and confirm its identity swisslabs.euhpst.cz.

Elemental Analysis: This provides information on the elemental composition of the material, which can be compared to the theoretical composition of this compound to assess purity swisslabs.euhpst.cz.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can provide information about the melting point and thermal behavior, which are indicators of purity and crystallinity.

Validation of the high-purity this compound reference material involves demonstrating its suitability for its intended use as a reference standard. This includes evaluating several key parameters:

Purity: The primary characteristic, determined through chromatographic peak area normalization, mass balance approaches, or by using quantitative NMR (qNMR). Purity is typically expressed as a percentage.

Identity: Confirmed by comparing spectroscopic and chromatographic data to known standards or literature values europa.eu.

Homogeneity: Ensuring that the composition is uniform throughout the entire batch of the reference material.

Stability: Assessing the stability of this compound under various storage conditions and over time to establish a retest date or expiration date researchgate.net.

Uncertainty: Quantifying the uncertainty associated with the certified property values (e.g., purity), which is crucial for its use in quantitative analysis and method validation swisslabs.eueuropean-accreditation.orgiaea.org.

The validation process adheres to international guidelines and standards, such as those provided by ISO (e.g., ISO Guide 34/17034 for reference material producers and ISO Guide 35 for certification) and pharmacopoeias, where applicable lgcstandards.comspectroscopyonline.comeuropean-accreditation.orgiaea.org. These guidelines outline the requirements for the characterization, homogeneity testing, stability testing, and assignment of property values to reference materials.

Future Research Trajectories and Knowledge Gaps for Fenson Chemical Compound

Exploration of Unconventional Biological Activities and Non-Pesticidal Applications

While Fenson is recognized for its acaricidal properties, further research is needed to explore potential unconventional biological activities. Studies could investigate if this compound or its derivatives exhibit other effects on biological systems beyond pest control. For instance, some sulfonates have been studied for potential antimicrobial properties. Exploring such activities could lead to identifying non-pesticidal applications for this compound, potentially in areas like material science or as intermediates in the synthesis of other compounds with desired biological effects. This compound has also been noted for its historical use as a mothproofing agent for wool fabrics, indicating a past non-pesticidal application that could warrant further investigation or modernization. Identifying and characterizing these unconventional activities and non-pesticidal uses would broaden the understanding of this compound's potential and diversify its applications.

Development of Advanced Environmental Modeling for Long-Term Fate Predictions

Understanding the long-term fate of this compound in the environment is crucial due to its historical use as a pesticide. Advanced environmental modeling is needed to predict its behavior, transformation, and transport over extended periods and across different environmental compartments like soil, water, and air. Environmental fate models describe how chemicals move and transform in the environment, addressing processes such as persistence, degradation, migration in groundwater, and bioaccumulation. While this compound is known to undergo hydrolysis in the presence of strong alkali and microbial degradation in soils, with varying half-lives depending on soil type, more sophisticated models are required for accurate long-term predictions. These models can help in assessing the long-term impacts of planned actions and understanding the residence times of chemicals in various media. Developing models that integrate various environmental factors and potential transformation pathways would provide a more comprehensive understanding of this compound's persistence and potential for long-term contamination.

Innovative Remediation Strategies for this compound and Metabolite Contamination

Given the potential for this compound and its metabolites to persist in the environment, the development of innovative remediation strategies is a critical research area. Remediation strategies aim to remove contaminants from soil, groundwater, sediment, or surface water. While general approaches for contaminated land and water exist, specific and efficient methods for this compound contamination need to be developed or improved. Research could focus on novel physical, chemical, or biological treatment methods tailored to the properties of this compound and its known or potential metabolites. This includes exploring in-situ treatment options or advanced techniques for source removal and containment. Understanding the chemical nature and environmental behavior of this compound's metabolites is also essential for developing effective remediation plans, as these breakdown products may have different properties and persistence.

Interdisciplinary Research Approaches Integrating Environmental, Biological, and Analytical Sciences

Addressing the complexities of this compound requires interdisciplinary research that integrates expertise from environmental, biological, and analytical sciences. Environmental science provides the framework for understanding the compound's behavior in different ecosystems and its potential impact. Biological sciences can contribute to understanding its interactions with organisms, including potential biodegradation pathways and any previously uncharacterized biological activities. Analytical sciences are crucial for developing sensitive and specific methods for detecting and quantifying this compound and its metabolites in various environmental matrices, which is fundamental for both environmental monitoring and fate studies. Interdisciplinary collaboration can lead to more comprehensive studies, bridging traditional gaps in terminology, approach, and methodology to solve complex problems related to chemical compounds like this compound. Such integrated approaches are vital for a holistic understanding of this compound's lifecycle, from its potential novel applications to its environmental persistence and remediation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.